An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)imidazo[1,2-a]pyridine
An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural framework, featuring a fused imidazole and pyridine ring system with a reactive chloromethyl group, makes it a versatile synthetic intermediate for the creation of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-(Chloromethyl)imidazo[1,2-a]pyridine and its hydrochloride salt, serving as a valuable resource for researchers and professionals in the field. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, from chemical reactions to biological assays. While experimental data for the free base of 2-(Chloromethyl)imidazo[1,2-a]pyridine is limited in publicly available literature, data for its more common hydrochloride salt and predicted values for the parent imidazo[1,2-a]pyridine scaffold provide valuable insights.
Table 1: Physicochemical Properties of 2-(Chloromethyl)imidazo[1,2-a]pyridine and its Hydrochloride Salt
| Property | 2-(Chloromethyl)imidazo[1,2-a]pyridine (Free Base) | 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride |
| Molecular Formula | C₈H₇ClN₂ | C₈H₈Cl₂N₂[1] |
| Molecular Weight | 166.61 g/mol | 203.07 g/mol [1] |
| Appearance | Not explicitly reported | Off-white to yellow crystalline powder[2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in chloroform and methanol (predicted for parent)[2] | Soluble in various solvents[2] |
| pKa (predicted) | 6.6 (for parent imidazo[1,2-a]pyridine) | Data not available |
| LogP (predicted) | 1.24 (for parent imidazo[1,2-a]pyridine) | Data not available |
| Storage Conditions | Inert atmosphere, Room temperature, Keep in dark place (for parent)[2] | Store at 0-8 °C[2] |
Synthesis and Reactivity
The most common and established method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] For the synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine, the reaction between 2-aminopyridine and 1,3-dichloroacetone is the key transformation.[4][5]
Experimental Protocol: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine
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1,3-Dichloroacetone
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Anhydrous solvent (e.g., acetone, ethanol, or acetonitrile)[4]
-
Base (optional, e.g., sodium bicarbonate)
-
Hydrochloric acid (for hydrochloride salt formation)
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Diethyl ether or other suitable non-polar solvent for precipitation/crystallization
Procedure:
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A solution of 2-aminopyridine in an anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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An equimolar amount of 1,3-dichloroacetone, dissolved in the same solvent, is added dropwise to the 2-aminopyridine solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.
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Purification of the free base: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Formation of the hydrochloride salt: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride as a crystalline solid.[2]
The reactivity of 2-(Chloromethyl)imidazo[1,2-a]pyridine is dominated by the chloromethyl group at the 2-position. This group is a good leaving group and is susceptible to nucleophilic substitution reactions.[1] This allows for the facile introduction of a wide variety of functional groups, making it a key building block for creating libraries of imidazo[1,2-a]pyridine derivatives for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While specific spectra for 2-(Chloromethyl)imidazo[1,2-a]pyridine were not found in the searches, typical spectral features for the imidazo[1,2-a]pyridine scaffold are well-documented.
Table 2: Expected Spectroscopic Data for 2-(Chloromethyl)imidazo[1,2-a]pyridine
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the pyridine and imidazole rings would appear in the downfield region (typically δ 7.0-8.5 ppm). A characteristic singlet for the chloromethyl (-CH₂Cl) protons would be expected further upfield (likely around δ 4.5-5.0 ppm). |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbon of the chloromethyl group would appear at a higher field, typically around δ 40-50 ppm. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (1400-1650 cm⁻¹), and a C-Cl stretching vibration (typically 600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the free base (166.61) would be expected, along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak with approximately one-third the intensity of the M⁺ peak). |
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]
Derivatives of 2-(Chloromethyl)imidazo[1,2-a]pyridine are actively being investigated as potential anticancer agents.[2] The reactive chloromethyl group allows for the synthesis of various analogs that can be screened for their efficacy against different cancer cell lines.
Several signaling pathways have been implicated in the mechanism of action of imidazo[1,2-a]pyridine derivatives. These include:
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[8][9]
-
STAT3/NF-κB Pathway: These transcription factors are involved in inflammation and cancer progression. Imidazo[1,2-a]pyridine compounds have been shown to modulate this pathway, exerting anti-inflammatory and anticancer effects.
The precise molecular targets of 2-(Chloromethyl)imidazo[1,2-a]pyridine are still under investigation. However, its ability to serve as a precursor for a wide array of derivatives makes it a valuable tool for probing these biological pathways and for the development of novel therapeutic agents. The reactivity of the chloromethyl group can be exploited to design covalent inhibitors that form a permanent bond with their target protein, a strategy that has gained significant traction in drug discovery.
Conclusion
2-(Chloromethyl)imidazo[1,2-a]pyridine is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While a comprehensive set of experimental physicochemical data for the free base is not yet widely available, its synthesis from readily available starting materials is well-established. The reactivity of its chloromethyl group provides a versatile handle for the creation of diverse molecular libraries. The broader class of imidazo[1,2-a]pyridine derivatives has demonstrated promising biological activity, particularly in the realm of anticancer research, by modulating key signaling pathways. Further investigation into the specific properties and biological targets of 2-(Chloromethyl)imidazo[1,2-a]pyridine and its derivatives is warranted and holds the promise of yielding novel and effective therapeutic agents.
References
- 1. CAS#:118000-42-3 | 2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
